![molecular formula C9H13N3 B3166044 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile CAS No. 90648-18-3](/img/structure/B3166044.png)
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile
Overview
Description
3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanenitrile is a biochemical compound used for proteomics research . It has a molecular formula of C9H13N3 and a molecular weight of 163.22 .
Molecular Structure Analysis
The molecular structure of 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanenitrile can be represented by the SMILES notation: CC1=C(N(N=C1C)CCC#N)C . This indicates that the compound contains a pyrazole ring with three methyl groups attached at positions 3, 4, and 5. The pyrazole ring is further connected to a propanenitrile group .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanenitrile are not fully detailed in the available literature. It is known that it has a molecular weight of 163.22 . More specific properties like melting point, boiling point, and solubility would require further experimental analysis.Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Acaricidal and Insecticidal Activities
New 1,3,5-trimethylpyrazole-containing malonamide derivatives based on pyflubumide were designed, synthesized, and characterized . The results of preliminary bioassays showed that the target compounds possessed good activities against Tetranychus cinnabarinus, Plutella xylostella, and Aphis craccivora .
Photoluminescent and Photorefractive Materials
1,3,5-Triarylpyrazoline compounds have excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance . They can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials and photorefractive materials .
Antitumor and Anti-proliferative Activities
Pyrazole and isoxazole, which are important synthetic targets in biologically active molecules, synthetic drugs, and drugs candidates, are widely applied to clinical practice . They are used in treating diseases of antitumor and anti-proliferative .
Anti-inflammatory and Anti-angiogenic Activities
These compounds are also used for their anti-inflammatory and anti-angiogenic activities .
Antiviral and Antibacterial Activities
They are also used for their antiviral and antibacterial activities .
Ligands for Generating Metallic Complexes
In addition, they can be used as ligands for generating metallic complexes .
Nitric Oxide Carrier
Mechanism of Action
Target of Action
A related compound has been found to exhibit potent in vitro antipromastigote activity, suggesting a potential target in the leishmania major pteridine reductase 1 (lmptr1) pocket .
Mode of Action
It’s suggested that the compound may interact with its target through a desirable fitting pattern characterized by lower binding free energy .
properties
IUPAC Name |
3-(3,4,5-trimethylpyrazol-1-yl)propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-7-8(2)11-12(9(7)3)6-4-5-10/h4,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOFVZOORDMPBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCC#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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